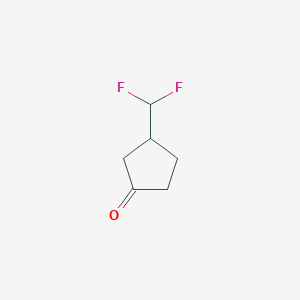

3-(Difluoromethyl)cyclopentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGASSVCBOUDHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difluoromethyl group as a lipophilic hydrogen bond donor

Technical Guide: The Difluoromethyl Group ( ) as a Lipophilic Hydrogen Bond Donor[1]

Executive Summary

The difluoromethyl group (

This guide provides a technical analysis of the

Physicochemical Mechanics: The "Lipophilic Donor" Paradox

The core value of the

Electronic Basis of H-Bond Donation

The hydrogen bond donating ability of the

-

Inductive Effect: The fluorine atoms pull electron density away from the central carbon, polarizing the

bond. -

Electrostatic Potential: This polarization creates a significant positive electrostatic potential (

-hole) on the hydrogen atom, enabling it to interact with H-bond acceptors (e.g., carbonyls, ethers) in protein binding pockets.

Quantitative H-Bond Acidity (Abraham A Parameter)

Unlike hydroxyl groups, which are strong donors (

Table 1: Comparative Hydrogen Bond Acidity and Lipophilicity

| Functional Group | Abraham A (H-bond Acidity) | Metabolic Stability | Primary Bioisostere Utility | |

| Hydroxyl (-OH) | ~0.60 | -0.67 | Low (Glucuronidation) | Native ligand mimetic |

| Difluoromethyl (-CF | 0.09 – 0.16 | +0.60 | High | Permeability enhancer |

| Thiol (-SH) | ~0.10 | +0.60 | Low (Oxidation) | Cysteine targeting |

| Trifluoromethyl (-CF | 0.00 | +1.20 | High | Potency/Metabolic block |

| Methyl (-CH | 0.00 | +0.50 | Low (Oxidation) | Steric filler |

Data Sources: Zafrani et al. (2017), Abraham et al. (2006).

The Lipophilicity Modulation

Replacing a phenolic

-

Ar-OH

Ar-CF -

Ar-CH

Structural Biology & Interaction Logic

The

Binding Mode

-

Geometry: The

bond is weaker and longer than -

Anomeric Effects: In

(difluoromethoxy) systems, the gauche conformation is preferred due to the anomeric effect, which can lock bioactive conformations.

Diagram: Physicochemical Interaction Model

Caption: Mechanistic basis of CF2H acting as a lipophilic hydrogen bond donor via fluorine-induced polarization.[4]

Synthetic Methodologies

Installing the

Radical Difluoromethylation (Late-Stage Functionalization)

This approach is ideal for functionalizing heteroarenes in complex drug scaffolds.

-

Reagents: Zinc difluoromethanesulfinate (DFMS, Baran's reagent) or

. -

Mechanism: Generation of the

radical via oxidative initiation.

Nucleophilic Difluoromethylation

Used for converting aldehydes or installing the group onto halides.

-

Reagents:

(Ruppert-Prakash-like) or -

Key Challenge: The

anion is unstable and prone to

Diagram: Synthetic Decision Tree

Caption: Selection of synthetic strategy based on substrate functionality (Aldehyde, Heteroarene, or Phenol).

Experimental Protocols

Protocol 1: Radical Difluoromethylation of Heteroarenes

Objective: Late-stage installation of

-

Reagent Prep: Dissolve the heteroarene substrate (1.0 equiv) in a biphasic mixture of DCM and Water (2.5:1).

-

Add Reagent: Add Zinc difluoromethanesulfinate (DFMS) (3.0 equiv).

-

Initiation: Cool to 0°C. Add Trifluoroacetic acid (TFA) (1.0 equiv) followed by slow addition of tert-Butyl hydroperoxide (TBHP) (70% aq, 5.0 equiv).

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic system helps sequester zinc salts.

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography.

-

Validation:

-

NMR: Look for doublet (

-

NMR: Confirm the triplet for

-

NMR: Look for doublet (

Protocol 2: Determination of H-Bond Acidity (Abraham A)

Objective: Quantify the donor strength of a new

-

Sample Prep: Prepare two samples of the compound (10 mM):

-

Sample A: In

(non-accepting solvent). -

Sample B: In

(strong H-bond acceptor).

-

-

Measurement: Record

NMR at 298 K. -

Analysis: Locate the

proton triplet in both spectra. -

Calculation:

[4]-

A larger positive shift indicates stronger H-bond acidity.

-

Note: For precise Abraham A calculation, a calibration curve using standard solutes (e.g., iodobenzene, aniline) is required, but

provides a direct relative ranking.

-

Case Study: Bioisosteric Replacement in Drug Discovery

Target: mTORC1/2 Inhibitor (PQR620)

Challenge: The lead compound possessed a phenolic hydroxyl group that was susceptible to rapid glucuronidation (Phase II metabolism) and had poor membrane permeability.

Solution: Replacement of the Phenol (

-

Permeability: Caco-2 permeability increased by >5-fold due to the removal of the high desolvation energy of the OH group.

-

Potency: Retained nanomolar affinity. The

group maintained a critical H-bond interaction with the kinase hinge region (or specific pocket residue), which would have been lost with a -

Selectivity: The slight steric increase improved selectivity against PI3K

.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.[5][6] Journal of Medicinal Chemistry.[5][7][8] Link[4]

-

Erickson, J. A., et al. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.[5][9] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5][7][8] Link

-

Hu, J., et al. (2015). Reagents for Difluoromethylation. Chemical Reviews. Link

-

Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Parameters. Journal of Organic Chemistry.[5][9] Link

Sources

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]

- 7. scite.ai [scite.ai]

- 8. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Metabolic stability of 3-(difluoromethyl)cyclopentanone derivatives

An In-Depth Technical Guide to the Metabolic Stability of 3-(Difluoromethyl)cyclopentanone Derivatives

Foreword: The Strategic Imperative of Metabolic Stability

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Beyond achieving high potency and selectivity for a biological target, a molecule must possess a pharmacokinetic profile that ensures adequate exposure and duration of action in the body. A cornerstone of this profile is metabolic stability—the molecule's resistance to breakdown by the body's enzymatic machinery.[1][2] Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating frequent, high doses that can lead to off-target toxicities.[1][3] Therefore, designing for metabolic stability is not an afterthought but a critical, parallel optimization track in medicinal chemistry.

This guide focuses on a specific and increasingly relevant chemical class: 3-(difluoromethyl)cyclopentanone derivatives. This scaffold combines two key structural motifs:

-

The Cyclopentanone Ring: A five-membered ring that can serve as a rigid scaffold or a hydrophobic appendage to interact with target proteins.[4] Its metabolic fate is often tied to oxidation at various positions on the ring.

-

The Difluoromethyl (-CF2H) Group: A fluorinated motif of high interest. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[5][6][7] The strong carbon-fluorine bond is more resistant to enzymatic attack than a carbon-hydrogen bond.[8] Specifically, the -CF2H group often serves as a bioisostere for hydroxyl, thiol, or amine groups, improving metabolic properties while potentially adding beneficial hydrogen-bonding capabilities that are absent in the more common trifluoromethyl (-CF3) group.[9][10]

This document provides researchers, scientists, and drug development professionals with a technical framework for assessing and understanding the metabolic stability of this unique chemical class. We will move beyond mere procedural descriptions to explore the underlying rationale for experimental design, data interpretation, and strategic decision-making.

Foundational Concepts in Metabolic Assessment

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.

-

Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in the endoplasmic reticulum of liver cells, is responsible for the vast majority of oxidative metabolism for xenobiotics.[8][11]

-

Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, increasing water solubility and facilitating excretion.[11]

To evaluate a compound's metabolic fate, drug discovery programs rely on a suite of in vitro assays that model these processes.[12] The two most common systems are liver microsomes and hepatocytes.[13][14]

Choosing the Right In Vitro System: Microsomes vs. Hepatocytes

The selection of an in vitro test system is a strategic choice based on the stage of discovery and the specific questions being asked.

| Feature | Liver Microsomes | Hepatocytes |

| Composition | Subcellular fractions of the endoplasmic reticulum.[13] | Intact, whole liver cells.[1] |

| Enzymatic Activity | Rich in Phase I enzymes (CYP450s, FMOs) and some Phase II enzymes (UGTs).[1] | Contains the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[1][13] |

| Primary Use Case | High-throughput screening in early discovery for Phase I oxidative metabolism.[13] | Later-stage discovery and development for a more complete metabolic profile, including Phase II and transporter effects.[14] |

| Advantages | Cost-effective, simple to use, high-throughput, good for assessing CYP-mediated metabolism.[13] | Provides a more holistic and physiologically relevant view of liver metabolism.[1] |

| Limitations | Lacks transporters and a full set of Phase II enzymes, potentially underestimating total clearance.[13] | More expensive, lower throughput, requires more complex experimental setups.[13] |

For initial screening of 3-(difluoromethyl)cyclopentanone derivatives to understand their susceptibility to oxidative metabolism, a liver microsomal stability assay is the logical and cost-effective starting point.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This section details a robust, self-validating protocol for determining metabolic stability. The objective is to measure the rate of disappearance of the parent compound over time when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

Principle of the Assay

The test compound is incubated at a low concentration (typically 1 µM) with a known concentration of HLM. The reaction is initiated by adding NADPH, the essential cofactor for CYP450 enzyme activity.[15] Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped ("quenched") by adding a cold organic solvent, which precipitates the microsomal proteins and halts enzymatic activity. The concentration of the remaining parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Test Compounds: Stock solutions in DMSO (e.g., 10 mM).

-

Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 20 mg/mL protein concentration).

-

NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This system continuously regenerates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.

-

Phosphate Buffer: 0.1 M, pH 7.4.

-

Positive Control Compounds: Compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).

-

Quenching Solution: Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. The IS helps control for variations in sample processing and instrument response.

Step-by-Step Methodology

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and HLM. For a final protein concentration of 0.5 mg/mL, this would involve diluting the 20 mg/mL HLM stock 40-fold.

-

Vortex gently to mix.

-

-

Compound Addition:

-

Add the test compound stock solution to the HLM mixture to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (≤ 0.1%) to avoid inhibiting enzyme activity.

-

Prepare parallel incubations for positive controls and a "no-cofactor" negative control (where buffer is added instead of NADPH). The negative control is crucial to confirm that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.

-

-

Pre-incubation:

-

Pre-incubate the compound-microsome mixture for 5-10 minutes in a shaking water bath at 37°C to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Immediately collect the first aliquot (T=0) and transfer it to a 96-well plate containing the cold quenching solution.

-

-

Time-Course Sampling:

-

Continue incubating at 37°C.

-

Collect subsequent aliquots at pre-determined time points (e.g., 5, 15, 30, 60 minutes), transferring each directly into the quenching solution.

-

-

Sample Processing:

-

Once all time points are collected, seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Bioanalytical Quantification: The Role of LC-MS/MS

Quantification of the parent compound is almost universally performed by LC-MS/MS due to its exceptional sensitivity, specificity, and high throughput.[16][17]

-

Liquid Chromatography (LC): Separates the parent compound from potential metabolites and matrix components, ensuring that only the compound of interest enters the mass spectrometer at a given time.[17]

-

Tandem Mass Spectrometry (MS/MS): Provides two levels of mass filtering for high specificity. The first mass spectrometer selects for the parent compound's molecular ion, which is then fragmented. The second mass spectrometer detects a specific fragment ion. This parent-to-fragment transition is unique to the compound and is monitored in a mode called Multiple Reaction Monitoring (MRM), allowing for precise quantification even in a complex biological matrix.[17]

A validated LC-MS/MS method is essential for accurate results, with defined parameters for linearity, precision, and accuracy.[18][19]

Data Analysis and Interpretation

The raw data from the LC-MS/MS (peak area of the analyte relative to the internal standard) is used to calculate key metabolic stability parameters.

Calculating In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of the percent remaining is then plotted against time. The slope of this line represents the elimination rate constant (k).

Equation 1: Elimination Rate Constant

The in vitro half-life (t½) is the time it takes for 50% of the compound to be metabolized and is calculated from the rate constant.

Equation 2: In Vitro Half-Life

Calculating In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[2] It is a more valuable parameter than half-life for predicting in vivo clearance.[20]

Equation 3: In Vitro Intrinsic Clearance ``` CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)

Caption: Workflow for an in vitro liver microsomal stability assay.

Predicted Metabolic Pathways

For a 3-(difluoromethyl)cyclopentanone derivative, the most probable sites of metabolic attack are the C-H bonds on the cyclopentanone ring. The difluoromethyl group itself is expected to be highly stable against oxidative metabolism due to the strength of the C-F bonds. [8] Potential Phase I Metabolic Transformations:

-

Hydroxylation of the Cyclopentanone Ring: CYP450 enzymes can hydroxylate aliphatic rings. This is often the primary metabolic pathway for such scaffolds.

-

Ketone Reduction: The ketone moiety could potentially be reduced to a secondary alcohol, though this is often a less dominant pathway compared to ring oxidation.

-

Oxidative Defluorination: While the C-F bond is strong, oxidative defluorination catalyzed by CYP enzymes can occur in some cases, though it is generally not a major pathway. [21]If it does happen, it can lead to the formation of an aldehyde. [22]

Caption: Potential metabolic pathways for cyclopentanone derivatives.

Strategies for Enhancing Metabolic Stability

If a compound from the 3-(difluoromethyl)cyclopentanone series exhibits low metabolic stability, structure-activity relationship (SAR) studies are initiated to improve its profile. [23]Knowledge of the metabolic "soft spots" is crucial. [24]

-

Blocking Sites of Metabolism: If metabolite identification studies confirm that hydroxylation occurs at a specific position on the cyclopentanone ring, that position can be blocked. This is commonly done by introducing a methyl group or another fluorine atom, which sterically hinders the approach of the CYP enzyme or replaces a metabolically labile C-H bond with a more stable C-C or C-F bond. [3][24]2. Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation. [24][25]3. Modulating Physicochemical Properties: Reducing the overall lipophilicity (logP) of a molecule can decrease its affinity for the hydrophobic active sites of CYP enzymes, thereby reducing the rate of metabolism. [3][24]This can be achieved by introducing polar functional groups at positions that do not compromise target binding.

Conclusion

The assessment of metabolic stability is a pivotal component of successful drug discovery. For novel series like 3-(difluoromethyl)cyclopentanone derivatives, a systematic approach is essential. This begins with robust and well-controlled in vitro assays, such as the HLM stability assay, to generate reliable data on intrinsic clearance. This data not only allows for the ranking and prioritization of compounds but also provides a foundation for rational, data-driven chemical modifications aimed at enhancing metabolic stability. [3]By integrating metabolic assessment early and iteratively, research teams can significantly increase the probability of advancing compounds with favorable pharmacokinetic properties, ultimately de-risking the path to clinical development.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

-

Microsomal vs Hepatocyte Stability: Which One to Choose? - Patsnap Synapse. (URL: [Link])

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: [Link])

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (URL: [Link])

-

Metabolic Stability - Frontage Laboratories. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

-

Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC. (URL: [Link])

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Full article: The role of fluorine in medicinal chemistry. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Metabolic Stability - Pharma Focus Asia. (URL: [Link])

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (URL: [Link])

-

Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. (URL: [Link])

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI. (URL: [Link])

-

Are in vitro drug metabolism and drug-drug interaction studies critical for an IND? - BioIVT. (URL: [Link])

-

Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC. (URL: [Link])

-

Biological conversion of cyclic ketones from catalytic fast pyrolysis with Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00084B. (URL: [Link])

-

Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (URL: [Link])

-

GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (URL: [Link])

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (URL: [Link])

-

Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. (URL: [Link])

-

Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (URL: [Link])

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - ResearchGate. (URL: [Link])

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (URL: [Link])

-

Figure 1, Metabolic pathways involved in ketogenic diet (KD) treatment - Jasper's Basic Mechanisms of the Epilepsies - NCBI. (URL: [Link])

-

Industry view: In vitro comparative metabolism studies to identify metabolites - EFSA. (URL: [Link])

-

LBA and LC-MS/MS Bioanalytical Method List. (URL: [Link])

-

Ketone body metabolism and cardiovascular disease | American Journal of Physiology-Heart and Circulatory Physiology. (URL: [Link])

-

In Silico Pharmacokinetics Study of 2,5-Dibenzylidenecyclopentanone Analogs as Mono-Ketone Versions of Curcumin. (URL: [Link])

-

metabolic stability & determining intrinsic drug clearance - YouTube. (URL: [Link])

-

Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders - MDPI. (URL: [Link])

-

Ketone Body Metabolism | Concise Medical Knowledge - Lecturio. (URL: [Link])

-

Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - MDPI. (URL: [Link])

-

Metabolic Stability Assays - Merck Millipore. (URL: [Link])

-

Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (URL: [Link])

-

Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (URL: [Link])

Sources

- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. nedmdg.org [nedmdg.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labcorp.com [labcorp.com]

- 13. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]

- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. youtube.com [youtube.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 18. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. pharmafocusasia.com [pharmafocusasia.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 3-(difluoromethyl)cyclopentan-1-one

Executive Summary

This guide details the synthesis of 3-(difluoromethyl)cyclopentan-1-one , a high-value fluorinated building block, via radical conjugate addition. Unlike the trifluoromethyl (

Traditional nucleophilic conjugate additions of

Strategic Analysis: Method Selection

The synthesis of

| Parameter | Nucleophilic Addition ( | Radical Addition (DFMS) | Photoredox Catalysis |

| Mechanism | Anionic (Hard nucleophile) | Radical (Neutral/Electrophilic) | Single Electron Transfer (SET) |

| Regioselectivity | Favors 1,2-addition (Alcohol product) | Exclusive 1,4-addition | Exclusive 1,4-addition |

| Reagent Stability | Low (Carbenoid decomposition) | High (Bench stable solid) | High |

| Operational Ease | Low (Cryogenic, dry solvents) | High (Open to air, biphasic) | Medium (Light source required) |

| Scalability | Difficult | Excellent | Limited by photon penetration |

Primary Protocol: Innate Radical Functionalization

Target Reaction: Conjugate addition of difluoromethyl radical to 2-cyclopenten-1-one.

Reagents and Materials[3][4][5][6][7][8][9]

-

Substrate: 2-Cyclopenten-1-one (1.0 equiv).

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv). Note: Commercial DFMS often contains zinc salts/water; use 3 equiv to ensure excess.

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio).

-

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates radical generation.

Step-by-Step Methodology

CAUTION: This reaction generates gas and involves peroxides. Perform in a fume hood behind a blast shield.

-

Setup: To a 250 mL round-bottom flask equipped with a vigorous magnetic stir bar, add 2-cyclopenten-1-one (10 mmol, 821 mg) and DCM (25 mL).

-

Reagent Addition: Add water (10 mL) followed by DFMS (30 mmol, ~8.8 g). The salt may not dissolve completely; this is normal.

-

Initiation: Cool the biphasic mixture to 0 °C in an ice bath. Add TBHP (50 mmol, ~6.4 mL of 70% aq. solution) dropwise over 5 minutes.

-

Expert Tip: If the reaction is sluggish (monitored by TLC/LCMS), add TFA (10 mmol) to protonate the sulfinate, lowering its oxidation potential.

-

-

Reaction: Remove the ice bath and stir vigorously at room temperature (23 °C) for 12–24 hours.

-

Monitoring: Monitor the disappearance of the enone UV trace. The product is not UV active; use stain (e.g., DNP or KMnO4) or GC-MS.

-

-

Workup:

-

Dilute with DCM (50 mL) and Water (50 mL).

-

Separate the organic layer.[3]

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Critical Wash: Wash combined organics with saturated aqueous

(to remove acid/peroxides) and then Sodium Thiosulfate (to quench residual peroxides).

-

-

Isolation (CRITICAL):

-

Dry over anhydrous

. Filter. -

Volatility Warning: 3-(difluoromethyl)cyclopentan-1-one is a volatile oil. DO NOT concentrate to dryness under high vacuum.

-

Concentrate via rotary evaporation at >100 mbar and 30 °C bath temperature.

-

-

Purification: Flash column chromatography (Silica gel, Pentane/Ether gradient).

-

Yield Expectation: 45–65% (isolated).

-

Mechanistic Pathway & Logic

The reaction proceeds via a radical mechanism where the sulfinate is oxidized to a sulfonyl radical, which extrudes

Figure 1: Mechanistic cycle of DFMS-mediated radical conjugate addition. The electrophilic difluoromethyl radical selectively attacks the

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

| Issue | Diagnosis | Root Cause | Corrective Action |

| Low Yield (<30%) | Starting material consumed, no product. | Volatility | The product was lost during rotary evaporation. Use a back-pressure regulator set to 200 mbar or distill solvent carefully. |

| No Reaction | Starting material remains. | Incomplete Oxidation | The sulfinate is not oxidizing. Add 1.0 equiv TFA to protonate the sulfinate (lowers oxidation potential). |

| Poly-alkylation | Multiple spots on TLC. | Radical Concentration | Radical concentration is too high relative to substrate. Add TBHP/DFMS in portions over 2 hours. |

| Emulsion | Workup layers won't separate. | Zinc Salts | Zinc hydroxides form gelatinous precipitates. Add 1M HCl to the workup to solubilize zinc salts. |

Secondary Protocol: Photoredox Catalysis (Alternative)

For labs equipped with photoreactors, this method offers milder conditions and higher functional group tolerance.

-

Catalyst:

(1 mol%) or Rose Bengal (organic alternative). -

Reagent:

or -

Conditions: Blue LED (450 nm), degassed solvent (DMSO or MeCN).

-

Advantage: Eliminates the need for excess strong oxidants (TBHP), reducing side reactions with oxidation-sensitive groups.

References

-

Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] [Link]

-

Fujiwara, Y., et al. (2012).[4] "A New Reagent for Direct Difluoromethylation."[5][6][3][4] Journal of the American Chemical Society, 134(3), 1494–1497.[4] [Link]

-

Li, Y., et al. (2014). "Direct Difluoromethylation of Enones." Organic Letters, 16(11), 3024–3027. [Link]

-

Beatty, J. W., et al. (2015). "Photoredox-Mediated C–H Functionalization of Heterocycles with Difluoromethanesulfinate." Chemical Communications, 51, 7558-7561. [Link]

Sources

- 1. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Difluoromethylation of 2-Cyclopenten-1-one via Radical Conjugate Addition

Executive Summary & Scientific Rationale

The incorporation of a difluoromethyl group (

This Application Note details the protocol for the regioselective addition of a difluoromethyl radical (

Key Mechanistic Advantages

-

Regioselectivity: The

radical exhibits nucleophilic character relative to the highly electrophilic -

Atom Economy: Utilization of Zinc Difluoromethanesulfinate (DFMS) allows for solid-state reagent handling, avoiding gaseous

sources (like Freons). -

Operational Simplicity: The reaction operates in biphasic systems open to air (Baran Protocol) or under visible light (Photoredox Protocol).

Mechanistic Pathway[1][3][4]

The reaction proceeds via a radical chain mechanism or a radical-polar crossover pathway, depending on the initiation method.

Graphviz Pathway Diagram

Figure 1: Mechanistic flow from radical generation to conjugate addition. The critical step is the SOMO-LUMO overlap at the enone

Experimental Protocols

Method A: Chemical Initiation (The "Baran" Standard)

Best for: Scalability, robustness, no photoreactor required. Reagent: Zinc Difluoromethanesulfinate (DFMS, Baran's Reagent).[3][4]

Reagents & Materials:

-

Substrate: 2-Cyclopenten-1-one (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

ratio) -

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, accelerates radical generation.

Step-by-Step Protocol:

-

Setup: To a partially filled vial (or round-bottom flask) equipped with a magnetic stir bar, add 2-cyclopenten-1-one (

) and DCM ( -

Aqueous Phase: Add water (

) followed by TFA ( -

Reagent Addition: Cool the mixture to

in an ice bath. Add DFMS ( -

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir vigorously for 12–24 hours.

-

Checkpoint: Monitor by TLC (stain with KMnO4 or DNP). The product is less polar than the starting enone.

-

-

Workup: Quench by slowly adding saturated aqueous

(caution: gas evolution). Extract with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate carefully (product may be volatile). Purify via silica gel flash chromatography (Gradient: 0

Method B: Photoredox Catalysis (Visible Light)

Best for: Mild conditions, high functional group tolerance, late-stage functionalization.

Reagents & Materials:

-

Substrate: 2-Cyclopenten-1-one (1.0 equiv)

-

Source: Difluoromethanesulfonyl chloride (

) (2.0 equiv) -

Catalyst:

( -

Base:

(2.0 equiv) -

Solvent: Acetonitrile (MeCN) (degassed)

-

Light Source: Blue LEDs (

)

Step-by-Step Protocol:

-

Setup: In a glovebox or under

, charge a reaction tube with 2-cyclopenten-1-one ( -

Solvent/Reagent: Add degassed MeCN (

) and -

Irradiation: Place the tube approx. 2–3 cm from the Blue LED source. Stir for 16–24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Workup: Dilute with water and extract with diethyl ether.

-

Purification: Similar to Method A.

Data Summary & Troubleshooting

Comparative Performance Table

| Parameter | Method A (Chemical/DFMS) | Method B (Photoredox) |

| Reagent Stability | High (Solid, Shelf-stable) | Moderate (Liquid, moisture sensitive) |

| Reaction Time | 12–24 Hours | 16–24 Hours |

| Scalability | Excellent (Gram to Kg scale) | Limited (Photon penetration depth) |

| Cost | Low | High (Ir catalyst cost) |

| Typical Yield | 55–75% | 60–80% |

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting logic for common experimental deviations.

Safety & Handling

-

Peroxide Hazard: TBHP is an oxidizer and can be explosive if concentrated or heated. Never distill the reaction mixture without quenching peroxides (test with starch-iodide paper).

-

Sulfur Dioxide: The breakdown of DFMS releases

. Perform reactions in a well-ventilated fume hood. -

Volatility: 3-(difluoromethyl)cyclopentan-1-one is a low-molecular-weight ketone. Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.

References

-

Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] [4]

- Foundational text for Zinc Sulfin

-

Fujiwara, Y., et al. (2012).[4] "A New Reagent for Direct Difluoromethylation."[4] Journal of the American Chemical Society, 134(3), 1494–1497.[4]

- Specific characteriz

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 113(7), 5322-5363.

- Authoritative review on photoredox mechanisms including sulfonyl chloride activ

-

O'Hara, F., et al. (2013). "Radical-based regioselective C-H functionalization of electron-deficient heteroarenes." Journal of the American Chemical Society, 135(32), 12122-12134.

- Expands on the scope of radical additions using sulfin

Sources

- 1. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

Preparation of difluoromethylated amino acid precursors from cyclopentanones

Application Note & Protocols

Topic: A Strategic Approach for the Preparation of Difluoromethylated Amino Acid Precursors from Cyclopentanones

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of a difluoromethyl (CF2H) group into amino acids is a pivotal strategy in medicinal chemistry. The CF2H moiety acts as a bioisostere for hydroxyl, thiol, or amino groups, enhancing metabolic stability and modulating physicochemical properties like lipophilicity and hydrogen-bonding capacity.[1][2][3] This guide details a modern, metal-free synthetic route to valuable α,α-difluorocyclopentanone derivatives, which serve as direct precursors to novel difluoromethylated cyclic amino acids. Starting from readily available cyclopentanone[4], the core of this strategy involves the organocatalytic difluorocyclopropanation of a silyl dienol ether, followed by a thermally induced vinylcyclopropane/cyclopentene (VCP) rearrangement.[5] This one-pot procedure provides an efficient and scalable platform for accessing complex fluorinated scaffolds for drug discovery and development.

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of drug design, fluorine substitution has become an indispensable tool for optimizing lead compounds. While the trifluoromethyl (CF3) group is widely used, the difluoromethyl (CF2H) group offers a unique set of properties that make it particularly attractive. The C-H bond in the CF2H group is sufficiently acidic to act as a hydrogen bond donor, allowing it to mimic the interactions of native functional groups like hydroxyls (-OH) and thiols (-SH).[3][6] This capability, combined with its increased lipophilicity and metabolic stability, makes the CF2H group a powerful modulator of a molecule's biological profile.[1]

Cyclic amino acids, particularly those built on a cyclopentane framework, provide conformational constraint that can enhance binding affinity and selectivity for biological targets.[7][8] The synthesis of such structures bearing a difluoromethyl group, however, presents a significant challenge. Traditional methods often require harsh conditions or expensive, difficult-to-handle fluorinating reagents.

This application note outlines a robust and efficient pathway that leverages the reactivity of cyclopentanone-derived silyl dienol ethers. The key transformation is a sequential difluorocyclopropanation and vinylcyclopropane rearrangement, which constructs the core difluorinated cyclopentene ring system in a single, metal-free operation.[5]

The Synthetic Strategy: From Cyclopentanone to a Key Precursor

The overall strategy is a two-part process. First, the readily available starting material, cyclopentanone, is converted into a more reactive intermediate. Second, this intermediate undergoes the key one-pot fluorination and rearrangement sequence.

Part A: Activation of Cyclopentanone Cyclopentanone itself is not suitable for direct difluorocyclopropanation. It must first be converted into a silyl dienol ether. This transformation serves two critical purposes:

-

Nucleophilicity: It creates an electron-rich diene system that is reactive towards the electrophilic difluorocarbene.

-

Regiocontrol: It defines the specific double bond that will undergo cyclopropanation.

Part B: The One-Pot Difluorination and Rearrangement This is the core of the methodology, involving two sequential reactions performed in a single pot:[5]

-

Organocatalytic Difluorocyclopropanation: Difluorocarbene (:CF2) is generated in situ from a stable precursor, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), using a non-nucleophilic organic base like 1,8-bis(dimethylamino)naphthalene (Proton Sponge). The carbene chemoselectively adds to the external double bond of the silyl dienol ether.

-

Vinylcyclopropane/Cyclopentene (VCP) Rearrangement: Upon heating, the highly strained difluorocyclopropane intermediate undergoes a regioselective ring expansion. The presence of the fluorine atoms facilitates this rearrangement under milder conditions than non-fluorinated analogs, yielding the thermodynamically stable 5,5-difluorocyclopent-1-en-1-yl silyl ether.[5]

The complete workflow is visualized below.

Caption: Overall workflow for the synthesis of the difluoromethylated precursor.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are flammable and/or corrosive and should be handled with care.

Protocol 3.1: Preparation of 1-(tert-Butyldimethylsilyloxy)cyclopenta-1,3-diene

-

Rationale: This protocol converts cyclopentanone into its corresponding silyl dienol ether, creating the necessary diene system for the subsequent cyclopropanation reaction. LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate, and TMSCl is typically used for silylation. For this specific diene, a similar procedure using TBSCl (tert-butyldimethylsilyl chloride) is adapted for greater stability of the final product.

-

Reagents & Equipment:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopent-2-en-1-one

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Round-bottom flasks, magnetic stirrer, syringes, argon/nitrogen line

-

-

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere.

-

Stir the LDA solution for 30 minutes at 0 °C.

-

Cool the solution back to -78 °C and add cyclopent-2-en-1-one (1.0 eq) dropwise.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add a solution of TBSCl (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the silyl dienol ether.

-

Protocol 3.2: One-Pot Synthesis of 3-Phenyl-1-(tert-butyldimethylsilyloxy)-5,5-difluorocyclopent-1-ene[5]

-

Rationale: This is the core protocol, adapted from Takayama et al.[5] It demonstrates the metal-free difluorocyclopropanation/VCP rearrangement. The "Proton Sponge" is used as an organocatalyst to deprotonate the TFDA precursor, generating difluorocarbene under mild conditions. The two-temperature profile is critical: a lower temperature for the controlled formation of the cyclopropane intermediate, followed by a higher temperature to drive the VCP rearrangement.

-

Reagents & Equipment:

-

Silyl dienol ether (e.g., from a phenyl-substituted cyclopentanone derivative, 1a in the reference) (1.0 eq, 0.20 mmol)

-

1,8-Bis(dimethylamino)naphthalene (Proton Sponge) (0.055 eq, 0.011 mmol)

-

Anhydrous p-xylene

-

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (1.5 eq, 0.30 mmol)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO3)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO4)

-

Schlenk flask, magnetic stirrer, oil bath, syringes, argon/nitrogen line

-

-

Procedure:

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the silyl dienol ether (52 mg, 0.20 mmol) and 1,8-bis(dimethylamino)naphthalene (2.3 mg, 0.011 mmol).

-

Add anhydrous p-xylene (2 mL) via syringe.

-

Difluorocyclopropanation: Heat the mixture to 60 °C in an oil bath. Add TFDA (60 µL, 0.30 mmol) dropwise over 5 minutes.

-

Scientist's Note: TFDA is the source of difluorocarbene. The slow addition maintains a low concentration of the reactive carbene, minimizing side reactions.

-

-

Stir the reaction mixture at 60 °C for 15 minutes.

-

VCP Rearrangement: Increase the temperature of the oil bath to 140 °C.

-

Critical Step: This thermal energy drives the ring-opening of the vinylcyclopropane and subsequent ring-closing to form the more stable five-membered ring.

-

-

Stir the mixture at 140 °C for 30 minutes.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with hexane (2 mL).

-

Add a saturated aqueous solution of NaHCO3 (10 mL) and stir vigorously for 5 minutes.

-

Separate the layers and extract the aqueous layer with hexane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5,5-difluorocyclopent-1-en-1-yl silyl ether.

-

Data Summary & Subsequent Transformations

The efficiency of the one-pot synthesis is highlighted by the yields obtained for various substrates.

| Entry | Substrate (Silyl Dienol Ether) | Time (h) | Yield (%)[5] |

| 1 | Phenyl-substituted (1a) | 0.5 | 80 |

| 2 | 4-MeO-Ph substituted (1c) | 0.5 | 85 |

| 3 | 4-CF3-Ph substituted (1d) | 0.5 | 81 |

| 4 | Naphthyl-substituted (1e) | 0.5 | 90 |

| 5 | Alkyl-substituted (1f) | 1.0 | 77 |

From Precursor to Amino Acid

The synthesized 5,5-difluorocyclopent-1-en-1-yl silyl ether is a versatile precursor. The path to the final amino acid involves established chemical transformations:

-

Deprotection: Mild acidic hydrolysis (e.g., with HCl in THF/water) cleaves the silyl ether to reveal the α,α-difluorocyclopentanone.

-

Amination/Carboxylation: The ketone can be converted to the α-amino acid using standard methods such as:

-

The Strecker Synthesis: Reaction with an amine (or ammonia) and cyanide (e.g., KCN), followed by hydrolysis of the resulting aminonitrile.

-

The Bucherer-Bergs Reaction: Reaction with ammonium carbonate and potassium cyanide to form a hydantoin, which is then hydrolyzed to the amino acid.

-

This secondary workflow is outlined below.

Caption: Synthetic path from the silyl ether precursor to the final amino acid.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of silyl dienol ether | Incomplete deprotonation; wet solvent/reagents; impure starting material. | Ensure all glassware is flame-dried. Use freshly distilled anhydrous solvents. Titrate n-BuLi before use. |

| Incomplete reaction in one-pot synthesis | Insufficient heating for VCP rearrangement; degraded TFDA reagent; inefficient catalyst. | Monitor reaction by TLC or GC-MS. Ensure oil bath reaches and maintains 140 °C. Use fresh TFDA. Ensure Proton Sponge is pure. |

| Formation of multiple side products | Reaction temperature too high during carbene formation; rapid addition of TFDA. | Maintain strict temperature control at 60 °C during TFDA addition. Add TFDA slowly and dropwise. |

| Difficulty in purifying final product | Co-elution with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider using a different grade of silica gel. |

References

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727–1739. [Link]

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. PubMed, PMID: 18648692. [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

-

Zhang, M., et al. (2025). New synthetic approaches for the construction of difluoromethylated architectures. Organic & Biomolecular Chemistry, 23, 3029-3075. [Link]

-

Wzorek, A., et al. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal, 91(8), 36-64. [Link]

-

Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis, 2024(4), 236-370. [Link]

-

Prakash, G. K. S., et al. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. European Journal of Organic Chemistry, 2005(10), 2218-2223. [Link]

-

Vaas, S., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 17, 1177–1191. [Link]

-

Burger, K., et al. (1995). A New Strategy for the Synthesis of alpha-Difluoromethyl-Substituted alpha-Hydroxy and alpha-Amino Acids. Synthesis, 1995(12), 1475-1483. [Link]

-

Noël, T., et al. (2016). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 18(18), 4849-4853. [Link]

-

Silverman, R. B., et al. (2018). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. Organic Letters, 20(16), 4845–4848. [Link]

-

Al-Masum, M., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]

-

Silverman, R. B., et al. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase. PubMed, PMID: 30009604. [Link]

- Bey, P., et al. (2005). Preparation method of α-difluoromethylornithine (DFMO).

-

Vaas, S., et al. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Drug Design, Development and Therapy, 17, 1177-1191. [Link]

-

Linclau, B., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 17, 1335–1385. [Link]

-

Takayama, R., et al. (2018). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc, 2018(ii), 72-80. [Link]

-

Wang, J., et al. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 11, 361. [Link]

-

Han, J., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 52. [Link]

-

Weisel, M., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(8), 865–869. [Link]

-

G. Resnati, et al. (2004). Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. Organic & Biomolecular Chemistry, 2, 2954-2959. [Link]

-

Fustero, S., et al. (2011). Synthesis of Fluorinated β-Amino Acids. Synthesis, 2011(19), 3045-3079. [Link]

-

Slanina, T., et al. (2024). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry, 89(4), 2269–2279. [Link]

-

Wang, W., et al. (2019). Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. Catalysts, 9(11), 896. [Link]

- Li, N., et al. (2013). Method for preparing cyclopentanone by using furaldehyde as raw material.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. products.basf.com [products.basf.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of ( S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing defluorination during 3-(difluoromethyl)cyclopentanone synthesis

Ticket Category: Synthetic Methodology & Stability Optimization Target Molecule: 3-(difluoromethyl)cyclopentanone (CAS: N/A for specific isomer, generic structure implied) Applicable Reagents: Zinc Difluoromethanesulfinate (DFMS), Photoredox Catalysts, Hydrosilanes.

Executive Summary: The Defluorination Challenge

Synthesizing 3-(difluoromethyl)cyclopentanone presents a unique "stability vs. reactivity" paradox. While the difluoromethyl group (

The electron-withdrawing nature of the carbonyl, combined with the inductive effect of the fluorine atoms, significantly increases the acidity of the

This guide provides self-validating protocols to prevent defluorination during synthesis (radical addition), workup, and purification.

Mechanism of Failure: The "Defluorination Trap"

Understanding why your reaction fails is the first step to fixing it. The primary pathway for fluorine loss in this specific scaffold is base-mediated

Diagram 1: The E1cB Elimination Pathway

Caption: The mechanism showing how basic conditions trigger the loss of fluoride in 3-(difluoromethyl)cyclopentanone.

Validated Synthetic Protocols

Method A: Radical Conjugate Addition (Recommended)

Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran’s Reagent) Mechanism: Radical Michael-type addition to 2-cyclopenten-1-one.

The Risk: While this method avoids strong bases, "over-oxidation" can lead to radical fragmentation, and improper workup leads to HF elimination.

Optimized Protocol:

-

Reagent Stoichiometry: Use 2.0–3.0 equivalents of DFMS relative to cyclopentenone.

-

Solvent System: Use a biphasic system of DCM:Water (2.5:1) .

-

Why: Water solubilizes the zinc salts and moderates the exotherm. DCM dissolves the organic substrate. This separation protects the product from zinc-mediated decomposition.

-

-

Oxidant: Use TBHP (70% aq.) at 0°C to RT.

-

Critical Control: Do NOT use strong oxidants like persulfates (

), which promote oxidative decarboxylation/fragmentation.

-

-

Additives: Add TFA (1.0 eq) if the reaction is sluggish.

-

Note: While acidic, TFA does not trigger the E1cB elimination pathway (which is base-driven).

-

Troubleshooting Table: Radical Addition

| Symptom | Diagnosis | Corrective Action |

| Low Conversion | Poor radical generation. | Add 1.0 eq TFA to protonate the sulfinate, facilitating radical release. |

| Defluorinated Product | Thermal decomposition. | Maintain temperature <25°C. Ensure biphasic stirring is vigorous. |

| Complex Mixture | Radical polymerization. | Dilute reaction (0.1 M). Add reagent portion-wise over 1 hour. |

Method B: Hydrodefluorination (Alternative)

Precursor: 3-(trifluoromethyl)cyclopentanone (or enone).

Reagent: Hydrosilanes (

The Risk: "Over-reduction" leads to monofluoromethyl or methyl groups.

Optimized Protocol:

-

Selectivity Control: Use mild hydrosilanes like

rather than harsh reducing agents like -

Catalyst: Use a polarity-matched HAT (Hydrogen Atom Transfer) photocatalyst (e.g., Iridium-based) that specifically targets the stronger C-F bonds of the

group but stops at

Critical Control Point: Purification & Handling

This is where 60% of defluorination occurs. Standard silica gel is slightly acidic but often contains trace metal impurities or basic sites that catalyze HF elimination.

The "Neutralization" Strategy

Never subject 3-(difluoromethyl)cyclopentanone to unbuffered silica gel.

-

Column Pre-treatment:

-

Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.

-

Mechanism: This neutralizes active silanol sites and prevents acid-catalyzed enolization.

-

-

Eluent System:

-

Maintain 0.5% Et3N in the mobile phase during elution.

-

-

Alternative Stationary Phases:

-

If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) .

-

Pro-Tip: Use "Diol" or "Cyano" bonded phases for HPLC purification; these lack the reactive silanols of bare silica.

-

Troubleshooting Decision Tree

Caption: A logic flow for diagnosing yield loss and defluorination issues.

Frequently Asked Questions (FAQ)

Q: Can I use DAST/Deoxofluor to make this from the aldehyde? A: It is not recommended. Deoxofluorination requires the precursor 3-formylcyclopentanone. The reaction conditions for DAST (often requiring heat or lacking selectivity) frequently trigger the same elimination mechanism due to the generated HF by-product. The radical addition to cyclopentenone is more direct and milder.

Q: My 19F NMR shows a signal at -120 ppm (approx). Is this my product?

A: Likely yes. The

Q: How do I store the isolated compound?

A: Store at -20°C under Argon. Avoid glass vials that have not been acid-washed or silanized if long-term storage is required. Solutions in

References

-

Fujiwara, Y., et al. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99. (The foundational text for Zinc Sulfinate/DFMS chemistry).

-

O'Hara, F., et al. (2013). "Radical-based regioselective C-H functionalization of electron-deficient heteroarenes." Journal of the American Chemical Society, 135(32), 12122-12134. (Details on DFMS reagent handling and stability).

-

Zhang, P-Y., et al. (2025). "Transition-Metal-Free Carbonyl Reduction and Hydrodefluorination of β-Trifluoromethyl Enones." European Journal of Organic Chemistry. (Discusses hydrodefluorination pathways).

-

Teledyne ISCO Applications Group. (2017). "Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns." (Technical note on avoiding silica decomposition). [Link to Source]([Link]

Technical Support Center: Purification of Volatile Fluorinated Cyclopentanones

Welcome to the Technical Support Center for the purification of volatile fluorinated cyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and often challenging compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of purifying these valuable molecules. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your experiments.

Table of Contents

-

Understanding the Challenge: The Nature of Volatile Fluorinated Cyclopentanones

-

Troubleshooting Guide: Navigating Common Purification Hurdles

-

Distillation Dilemmas

-

Chromatography Complications

-

-

Frequently Asked Questions (FAQs)

-

Detailed Experimental Protocols

-

Protocol 1: Fractional Distillation of a Volatile Fluorinated Cyclopentanone

-

Protocol 2: Flash Chromatography for the Separation of a Fluorinated Cyclopentanone from Non-fluorinated Impurities

-

-

Safety First: Handling Volatile Fluorinated Ketones

-

References

Understanding the Challenge: The Nature of Volatile Fluorinated Cyclopentanones

Volatile fluorinated cyclopentanones present a unique set of purification challenges stemming from their distinct physicochemical properties. The introduction of fluorine atoms into the cyclopentanone scaffold significantly alters its electronic and steric characteristics, impacting its boiling point, polarity, and intermolecular interactions.

The high electronegativity of fluorine can lead to a decrease in a compound's boiling point compared to its non-fluorinated analog, a phenomenon known as the "fluorine volatility effect".[1][2] This is attributed to the reduced van der Waals interactions between fluorinated molecules.[1] Consequently, these compounds are often volatile, requiring careful handling to prevent sample loss during purification and work-up procedures.

Furthermore, the presence of fluorine can influence the polarity of the molecule in complex ways. While the C-F bond is highly polar, the overall dipole moment of the molecule depends on the degree and position of fluorination.[3][4] This can lead to unexpected elution behavior in chromatography and solubility challenges.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to provide rapid solutions to common problems encountered during the purification of volatile fluorinated cyclopentanones.

Distillation Dilemmas

Distillation is a primary method for purifying volatile liquids. However, with fluorinated cyclopentanones, specific issues can arise.

Q1: My product is co-distilling with the solvent or another impurity with a close boiling point. How can I improve the separation?

A1: This is a common issue, especially with highly volatile compounds. Here’s a step-by-step approach to troubleshoot this:

-

Fractional Distillation: If you are using simple distillation, switching to fractional distillation is the first and most crucial step. The increased surface area provided by the packing material in a fractionating column allows for multiple theoretical plates, enhancing the separation of liquids with close boiling points.[5]

-

Azeotropic Distillation: Consider the possibility of forming an azeotrope with your solvent or an impurity.[6][7] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[8] To break the azeotrope, you can:

-

Add an Entrainer: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[9][10] For instance, acetone has been used as an entrainer to separate perfluorinated compounds.[9]

-

Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By altering the distillation pressure, you may be able to shift the azeotropic composition and achieve separation.

-

-

Optimize Distillation Parameters:

-

Heating Rate: A slow and steady heating rate is critical for achieving good separation. Rapid heating can lead to "bumping" and carryover of less volatile components.

-

Insulation: Insulate the distillation column to maintain a proper temperature gradient.[5]

-

Q2: I'm losing a significant amount of my volatile product during distillation. What can I do to minimize this loss?

A2: Product loss due to volatility is a major concern. Here are some preventative measures:

-

Chilled Receiving Flask: Immerse the receiving flask in an ice bath or a cooling bath to condense the volatile product effectively.[5]

-

Sealed System: Ensure all joints in your distillation apparatus are well-sealed to prevent the escape of vapors. Using high-quality ground glass joints with appropriate grease or PTFE sleeves is recommended.

-

Reduced Pressure Distillation: For compounds that are thermally sensitive or have very high boiling points at atmospheric pressure, vacuum distillation is the method of choice. By lowering the pressure, the boiling point of the compound is reduced, minimizing thermal decomposition and improving recovery.

Q3: The distillation is proceeding very slowly, or the condensate ring is not rising up the column.

A3: This usually indicates insufficient heating or heat loss.

-

Increase Heat Input: Gradually increase the temperature of the heating mantle.[5]

-

Improve Insulation: Wrap the distillation column and head with glass wool or aluminum foil to prevent heat loss to the surroundings.[5]

-

Check for Leaks: A leak in the system can prevent the pressure from dropping sufficiently in vacuum distillation, leading to a higher boiling point.

DOT Diagram: Troubleshooting Distillation Issues

Caption: Decision tree for troubleshooting common distillation problems.

Chromatography Complications

Flash chromatography is a powerful technique for purifying moderately volatile compounds. However, the unique properties of fluorinated molecules can lead to challenges.

Q1: My fluorinated cyclopentanone is co-eluting with a non-fluorinated impurity, even though they have different polarities on TLC.

A1: This is a common frustration. Here’s how to address it:

-

Solvent System Optimization: The choice of solvent is critical.[11]

-

Explore Different Solvent Systems: Don't rely solely on standard systems like hexane/ethyl acetate. The unique electronic nature of fluorinated compounds can lead to unexpected interactions with the stationary phase. Try systems with different selectivities, such as dichloromethane/methanol or toluene-based systems.[12]

-

Fluorinated Eluents: Consider using a fluorinated solvent in your mobile phase. The principle of "like dissolves like" can be applied here. A fluorinated eluent can enhance the separation of fluorinated and non-fluorinated compounds.[13]

-

-

Stationary Phase Selection:

-

Normal Phase vs. Reversed Phase: If normal phase silica gel isn't providing adequate separation, consider reversed-phase chromatography. The hydrophobic nature of the fluorinated portion of the molecule may lead to better separation on a C8 or C18 column.[12]

-

Modified Silica: Consider using silica gel that has been modified, for example, with silver nitrate for separating compounds with double bonds, or a more inert stationary phase to minimize secondary interactions.[14]

-

-

Gradient Elution: A shallow gradient can often resolve closely eluting compounds more effectively than an isocratic elution.

Q2: I'm observing significant peak tailing for my fluorinated cyclopentanone on the chromatogram. What's causing this and how can I fix it?

A2: Peak tailing can be caused by several factors, often related to interactions with the stationary phase or issues with the chromatography setup.[15][16]

-

Active Sites on Silica: The slightly acidic nature of silica gel can lead to strong interactions with the carbonyl group of the cyclopentanone, causing tailing.

-

Add a Modifier: Adding a small amount of a polar solvent like methanol or a volatile base like triethylamine to your mobile phase can help to block these active sites and improve peak shape.

-

-

Column Overloading: Injecting too much sample can lead to peak tailing.[15] Try diluting your sample and injecting a smaller volume.

-

Improper Column Packing: A poorly packed column can have channels and voids that lead to peak broadening and tailing. Ensure your column is packed uniformly.

-

Solvent-Phase Polarity Mismatch: A mismatch between the solvent your sample is dissolved in and the mobile phase can cause peak distortion.[17] Dissolve your sample in the weakest possible solvent that still provides good solubility.

Q3: My volatile product is evaporating from the collection tubes during a long chromatography run.

A3: This is a significant issue with volatile compounds.

-

Cool the Collection Rack: If possible, place your collection rack in a shallow ice bath.

-

Cover the Tubes: Use aluminum foil or parafilm to cover the tops of the collection tubes to minimize evaporation.

-

Faster Flow Rate: A faster flow rate will reduce the run time, but be mindful that this can also decrease resolution. A balance must be struck.

DOT Diagram: Troubleshooting Flash Chromatography Issues

Caption: Decision tree for troubleshooting common flash chromatography problems.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify my volatile fluorinated cyclopentanone?

A1: Recrystallization is generally more suitable for non-volatile solids.[18] However, for low-melting solids, it can be attempted with caution. The high solubility of many fluorinated compounds in organic solvents and their low melting points can make recrystallization challenging.[19] Often, the compound will "oil out" instead of crystallizing. If you do attempt recrystallization, use a very non-polar solvent or a solvent pair, and cool the solution very slowly to encourage crystal growth.[19][20]

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of techniques is always recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds, providing information on both purity (from the chromatogram) and identity (from the mass spectrum).[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These will confirm the structure of your compound.

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the fluorine environment and can be used to identify and quantify impurities.[22][23][24]

-

-

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC can be a good alternative to GC.[25]

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Yes, absolutely.

-

Ventilation: Always work in a well-ventilated fume hood to avoid inhaling the volatile and potentially toxic vapors.[26][27]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26][28] Nitrile gloves may not be suitable for prolonged contact with ketones; consider thicker, more resistant gloves.[26]

-

Ignition Sources: Keep volatile fluorinated compounds away from heat, sparks, and open flames, as they can be flammable.[27][29]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[27][30]

Detailed Experimental Protocols

Protocol 1: Fractional Distillation of a Volatile Fluorinated Cyclopentanone

This protocol provides a general procedure for purifying a volatile fluorinated cyclopentanone from a higher-boiling impurity.

Materials:

-

Crude fluorinated cyclopentanone

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle with stirrer

-

Stir bar

-

Ice bath

-

Clamps and stands

-

Vacuum adapter (if performing vacuum distillation)

-

Vacuum pump (if performing vacuum distillation)

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are clean and properly fitted.

-

Place a stir bar in the round-bottom flask and add the crude fluorinated cyclopentanone.

-

Connect the fractionating column, distillation head, and condenser.

-